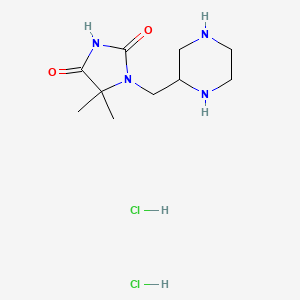
Naphthalene-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,3(2H,4H)-dione can be synthesized through several methods. One common synthetic route involves the oxidation of 1,3-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the cyclization of 2-hydroxy-1-naphthaldehyde in the presence of a strong acid catalyst. This reaction proceeds through an intramolecular aldol condensation, resulting in the formation of the desired dione compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent product quality and high efficiency. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize environmental impact.
化学反応の分析
Types of Reactions
Naphthalene-1,3(2H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be further oxidized to form naphthalene-1,2,3-trione using strong oxidizing agents.
Reduction: Reduction of this compound can yield 1,3-dihydroxynaphthalene or other partially reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Naphthalene-1,2,3-trione
Reduction: 1,3-dihydroxynaphthalene
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
科学的研究の応用
Naphthalene-1,3(2H,4H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用機序
The mechanism of action of naphthalene-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation.
The compound’s aromatic structure also allows it to participate in electron transfer reactions, which can be important in its role as an antioxidant or pro-oxidant, depending on the context.
類似化合物との比較
Naphthalene-1,3(2H,4H)-dione can be compared with other naphthalene derivatives, such as:
Naphthalene-1,2-dione: Similar in structure but with carbonyl groups at the 1 and 2 positions. It has different reactivity and applications.
Naphthalene-2,3-dione: Another isomer with carbonyl groups at the 2 and 3 positions, exhibiting distinct chemical properties.
Naphthalene-1,4-dione (1,4-naphthoquinone): Widely studied for its biological activities and used in the synthesis of various pharmaceuticals.
特性
CAS番号 |
105801-86-3 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
4H-naphthalene-1,3-dione |
InChI |
InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4H,5-6H2 |
InChIキー |
KXXLCMPSLFIEEH-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC(=O)C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
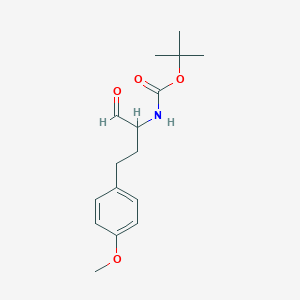
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)
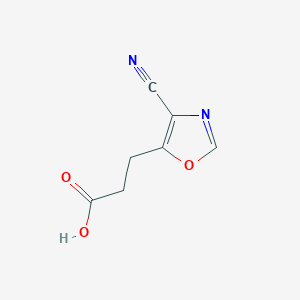
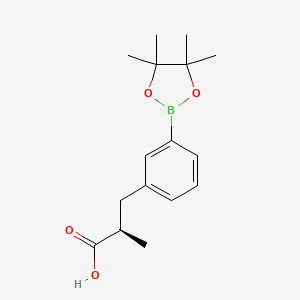
![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)
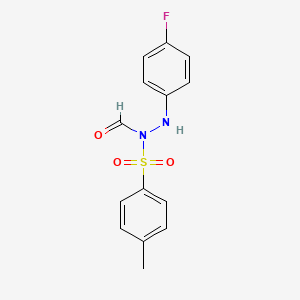

![2-(cyclopentylmethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13347950.png)

